molecular formula C17H21ClN6O2 B15155069 N~2~-(4-chlorobenzyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine

N~2~-(4-chlorobenzyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B15155069
M. Wt: 376.8 g/mol
InChI Key: GMLUCWYOCAXFGZ-UHFFFAOYSA-N
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Description

N2-[(4-CHLOROPHENYL)METHYL]-6-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a methylpiperidinyl group, and a nitropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-CHLOROPHENYL)METHYL]-6-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common approach is to start with the chlorophenyl derivative, which undergoes a series of reactions including nitration, amination, and cyclization to form the pyrimidine ring. The methylpiperidinyl group is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N2-[(4-CHLOROPHENYL)METHYL]-6-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chlorophenyl and methylpiperidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

N2-[(4-CHLOROPHENYL)METHYL]-6-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-[(4-CHLOROPHENYL)METHYL]-6-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents on the phenyl and piperidinyl groups. Examples include:

Uniqueness

The uniqueness of N2-[(4-CHLOROPHENYL)METHYL]-6-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H21ClN6O2

Molecular Weight

376.8 g/mol

IUPAC Name

2-N-[(4-chlorophenyl)methyl]-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C17H21ClN6O2/c1-11-3-2-8-23(10-11)16-14(24(25)26)15(19)21-17(22-16)20-9-12-4-6-13(18)7-5-12/h4-7,11H,2-3,8-10H2,1H3,(H3,19,20,21,22)

InChI Key

GMLUCWYOCAXFGZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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